molecular formula C10H9BrO3 B1337375 4-(3-Bromophenyl)-4-oxobutanoic acid CAS No. 62903-13-3

4-(3-Bromophenyl)-4-oxobutanoic acid

Cat. No.: B1337375
CAS No.: 62903-13-3
M. Wt: 257.08 g/mol
InChI Key: STMSZUNULHZOJT-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-4-oxobutanoic acid (CAS 62903-13-3) is a halogenated aromatic intermediate of significant value in organic synthesis. Its molecular formula is C₁₀H₉BrO₃, with a molecular weight of 257.08 g/mol . The compound features both a 3-bromophenyl group and a carboxylic acid moiety separated by an oxobutanoic chain, making it a versatile building block for constructing more complex molecules . In pharmaceutical research, it serves as a key precursor for the development of novel drug candidates, particularly those targeting neurological and inflammatory conditions . Beyond life sciences, this compound is utilized in material science for the synthesis of specialty polymers and coatings, where its structure contributes to enhanced material properties . It also finds a role in catalysis and as a reagent in various organic transformations, underscoring its importance in industrial chemistry . As a standard safety precaution, this product is intended for Research Use Only and is not for diagnostic or therapeutic use. The recommended storage condition is sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-bromophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-3,6H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMSZUNULHZOJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427281
Record name 4-(3-bromophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62903-13-3
Record name 4-(3-bromophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 4 3 Bromophenyl 4 Oxobutanoic Acid

Direct Synthesis Approaches

Direct synthesis methods involve the construction of the target molecule in a single or a few straightforward steps from readily available starting materials.

Friedel-Crafts Acylation Strategies with Succinic Anhydride (B1165640) and Bromobenzene (B47551) Derivatives

A primary and widely utilized method for synthesizing 4-(aryl)-4-oxobutanoic acids is the Friedel-Crafts acylation. orientjchem.orgmdpi.com This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. In the case of 4-(3-Bromophenyl)-4-oxobutanoic acid, this involves the acylation of bromobenzene with succinic anhydride.

The reaction is typically catalyzed by aluminum chloride (AlCl₃), which activates the succinic anhydride to form a highly electrophilic acylium ion. stackexchange.comvedantu.commasterorganicchemistry.com The acylium ion is then attacked by the electron-rich aromatic ring of bromobenzene. The bromine atom on the benzene (B151609) ring is a deactivating group but directs the incoming electrophile to the meta position, leading to the desired 3-substituted product.

The general mechanism can be outlined as follows:

Formation of the Acylium Ion: Succinic anhydride reacts with the Lewis acid catalyst (e.g., AlCl₃).

Electrophilic Attack: The acylium ion attacks the bromobenzene ring, preferentially at the meta position, to form a resonance-stabilized carbocation intermediate.

Rearomatization: A proton is lost from the intermediate, restoring the aromaticity of the ring and yielding the final product, this compound.

It is important to note that Friedel-Crafts reactions can sometimes yield a mixture of isomers. Therefore, purification of the final product is often necessary.

Exploration of Alternative Direct Condensation Reactions

While Friedel-Crafts acylation is a dominant strategy, other direct condensation reactions can also be explored for the synthesis of this compound. These methods might involve different catalysts or reaction conditions to achieve the desired transformation. Research into mechanochemical Friedel-Crafts acylations, for instance, offers a more environmentally friendly, solvent-free approach. beilstein-journals.org These solid-state reactions are carried out by ball-milling and can be effective for the acylation of various aromatic hydrocarbons with anhydrides. beilstein-journals.org

Yield Optimization and Reaction Condition Analysis for Direct Synthesis

Optimizing the yield and purity of this compound in direct synthesis requires careful consideration of several factors:

Solvent: The polarity of the solvent can impact the reaction rate. orientjchem.org For instance, studies on the oxidation of 4-oxo-4-phenylbutanoic acid have shown that increasing the proportion of acetic acid in an acetic acid-water mixture can increase the reaction rate. orientjchem.org

Temperature: Reaction temperatures need to be carefully controlled to prevent side reactions and decomposition of the product.

Stoichiometry of Reactants: The ratio of bromobenzene, succinic anhydride, and the Lewis acid catalyst is crucial for maximizing the yield.

Table 1: Key Parameters for Optimizing Direct Synthesis

ParameterConsiderationsPotential Impact
Catalyst Type and amount of Lewis acid (e.g., AlCl₃, FeCl₃)Affects reaction rate, yield, and regioselectivity.
Solvent Polarity and aprotic/protic natureInfluences solubility of reactants and intermediates, and can affect reaction kinetics.
Temperature Reaction and work-up temperatureControls reaction rate and minimizes side reactions or product degradation.
Reactant Ratio Molar ratios of bromobenzene, succinic anhydride, and catalystDetermines the extent of reaction and can influence the formation of byproducts.

Indirect Synthesis and Precursor Modifications

Indirect methods involve the synthesis of a precursor molecule that is subsequently modified to yield the final product.

Synthesis from Substituted Butanoic Acid Derivatives

An alternative approach involves starting with a pre-existing butanoic acid derivative that already contains the four-carbon chain. This precursor can then be modified to introduce the 3-bromophenyl group. For example, a phenylbutanoic acid derivative could be brominated to introduce the bromine atom at the desired position on the aromatic ring.

Another indirect route could involve the selective reduction of a related compound containing an additional oxo group. For example, if a precursor with two keto groups were available, one could be selectively reduced to a methylene (B1212753) group while leaving the other intact to form the desired 4-oxo-functionality. The choice of reducing agent would be critical to achieve this selectivity.

Table 2: Summary of Synthetic Approaches

Synthesis ApproachDescriptionKey Intermediates/Reactants
Direct: Friedel-Crafts Acylation Electrophilic aromatic substitution of bromobenzene with succinic anhydride using a Lewis acid catalyst.Bromobenzene, Succinic anhydride, AlCl₃
Direct: Alternative Condensation Exploring different catalysts and solvent-free conditions.Aromatic hydrocarbons, Anhydrides
Indirect: From Butanoic Acid Derivatives Modification of a pre-existing butanoic acid scaffold.Substituted phenylbutanoic acids
Indirect: Reduction of Oxo-compounds Selective reduction of a precursor with multiple oxo groups.Diketo-acid derivatives
Modification of Aryl-substituted Butanoic Acids

The synthesis of 4-aryl-4-oxobutanoic acids can be achieved through the modification of aryl-substituted butanoic acids. A key precursor for analogous compounds, (S)-3-(4-bromophenyl)butanoic acid, has been synthesized on a large scale with high enantiomeric purity. The process involves an enantioselective Michael addition of p-bromophenyl boronic acid to ethyl crotonate, catalyzed by a rhodium complex with an (R)-(+)-BINAP ligand. This is followed by hydrolysis of the resulting ester to yield the carboxylic acid. Subsequent crystallization further enhances the chiral purity of the final product. orgsyn.org While this specific example leads to a regioisomer, the methodology of modifying a pre-existing aryl-substituted butanoic acid backbone is a viable strategy. Direct oxidation of the benzylic position of a similar 3-arylbutanoic acid could potentially introduce the required ketone functionality at the 4-position, although specific examples for the 3-bromophenyl isomer are not detailed in the provided sources.

Synthesis from Related Heterocyclic Precursors

Heterocyclic compounds serve as versatile precursors for the synthesis of 4-aryl-4-oxobutanoic acids and their derivatives. One notable method involves the use of 5-arylfuran-2(3H)-ones, which are cyclic esters of 4-oxobutanoic acids. The reaction of these furanones with binucleophiles, such as aliphatic N,N-diamines, proceeds through the opening of the furanone ring. This ring-opening step forms intermediate acid amides, which then undergo subsequent heterocyclization to yield bicyclic pyrroloimidazolones and pyrrolopyrimidinones. arabjchem.org This reaction pathway underscores the potential of using heterocyclic systems like furanones as synthons for 4-oxobutanoic acid derivatives. By selecting the appropriate heterocyclic precursor and reaction conditions, the 4-aryl-4-oxobutanoic acid scaffold can be constructed. arabjchem.org The use of heterocyclic aryne precursors, such as silyltriflates that generate 'indolynes' and 'pyridynes', also presents a powerful method for creating functionalized aromatic and heterocyclic structures, which could be adapted for the synthesis of complex keto acids. sigmaaldrich.com

Synthesis of Analogs and Derivatives

The synthesis of analogs and derivatives of this compound allows for the exploration of structure-activity relationships in various applications. Analogs with substitutions on the butanoic acid chain, such as 4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acid cymitquimica.com and 4-(4-bromophenyl)-3-methyl-4-oxobutanoic acid chemsynthesis.com, have been synthesized. While specific synthetic details for these methylated analogs are not provided in the search results, their synthesis would likely involve modifications of standard routes to keto acids, such as Friedel-Crafts acylation with a substituted succinic anhydride or alkylation of a β-keto ester intermediate.

Furthermore, a variety of derivatives can be accessed through reactions involving the ketone or carboxylic acid functional groups. For instance, 4-aryl-4-oxobutanoic acids react with terminal aliphatic N,N-diamines to form bicyclic pyrroloimidazolones and pyrrolopyrimidinones. arabjchem.org Other derivatives include various esters and amides, which are common modifications for keto acids. The synthesis of α-keto esters from aryl ketones can be achieved through oxidative esterification of intermediate 2,2-dibromo-1-arylethanones. aurigeneservices.com

Compound Name Molecular Formula CAS Number
This compoundC₁₀H₉BrO₃70207-67-1
4-(3-Bromophenyl)-2-methyl-4-oxobutanoic acidC₁₁H₁₁BrO₃1225964-83-9
4-(4-bromophenyl)-4-oxobutanoic acidC₁₀H₉BrO₃6340-79-0
(S)-3-(4-Bromophenyl)butanoic acidC₁₀H₁₁BrO₂Not specified

Advanced Synthetic Techniques

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of this compound and its analogs, aiming for higher efficiency, selectivity, and sustainability.

Catalytic Methods in the Synthesis of Keto Acids

Catalytic methods are central to the efficient synthesis of keto acids. Transition-metal catalysis, particularly with palladium or cobalt, is employed in the carbonylation of aryl halides to produce α-keto esters, which can then be hydrolyzed to the corresponding acids. mdpi.com Friedel-Crafts acylation, a classic method for forming aryl ketones, can also be used to synthesize aryl keto acids and their esters. mdpi.comresearchgate.net

Oxidative methods provide another important catalytic route. The oxidation of α-hydroxy acids to α-keto acids can be achieved using catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as a co-oxidant. organic-chemistry.org Heterogeneous catalysts, including various metal oxides on alumina (B75360) supports (e.g., MnO₂, CeO₂, ZrO₂), are effective for the ketonization of carboxylic acids, which can be a key step in building the keto acid framework. researchgate.net Additionally, iron nanocomposites have been used to catalyze the oxidation of alkenes to α-keto acids. organic-chemistry.org

Catalytic Method Substrate Type Catalyst Example Product Type
CarbonylationAryl HalidesPalladium or Cobalt complexesα-Keto esters
Friedel-Crafts AcylationAromatic HydrocarbonsLewis Acids (e.g., AlCl₃)Aryl Keto Esters/Acids
Oxidationα-Hydroxy Acids2-azaadamantane N-oxyl (AZADO)α-Keto Acids
KetonizationCarboxylic AcidsMetal Oxides (e.g., MnO₂/Al₂O₃)Ketones
Alkene OxidationAlkenesIron Nanocompositeα-Keto Acids

Stereoselective Synthesis and Chiral Resolution of Analogous Compounds

The synthesis of enantiomerically pure compounds is crucial in many chemical and pharmaceutical applications. For analogs of this compound, stereoselective synthesis can be employed to control the stereochemistry of chiral centers. A prominent example is the asymmetric Michael addition used in the synthesis of (S)-3-(4-bromophenyl)butanoic acid, which utilizes a chiral rhodium-BINAP catalyst to achieve high enantioselectivity. orgsyn.org

Another approach involves the diastereoselective synthesis of amino acid analogs. For instance, the synthesis of 2-amino-2-methyl-4-phosphonobutanoic acid derivatives has been achieved through the stereoselective addition of a lithium salt of a bislactim ether to prochiral alkenylphosphonates. This method demonstrates high asymmetric induction in the formation of new chiral centers. sciforum.net Subsequent separation of diastereomers and removal of the chiral auxiliary can provide the enantiomerically pure target compound. Chiral resolution through crystallization, as demonstrated with (3S)-3-(4-bromophenyl)butanoic acid using heptane, is another powerful technique to enhance the enantiomeric purity of the final product. orgsyn.org

Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. This technology is well-suited for the synthesis of keto acids and their derivatives. Continuous-flow systems can be used for hazardous reactions, such as those involving diazo compounds for the synthesis of β-keto esters. acs.org

The synthesis of ketones from carboxylic acids and their derivatives has been successfully implemented in flow reactors. For example, the reaction of Weinreb amides with organosodium compounds, generated in a flow system, produces ketones in good to excellent yields. acs.org Similarly, the direct conversion of carboxylic acids to ketones using organolithium reagents can be adapted to a flow process. acs.org Gas-phase oxidation in continuous-flow operations represents a green and sustainable strategy for producing compounds like pyruvic acid, minimizing solvent use and improving energy efficiency. mdpi.com The integration of multiple reaction steps into a "telescoped" continuous process can further streamline synthesis, reducing purification steps and waste generation. rsc.org

Reactivity and Mechanistic Investigations of 4 3 Bromophenyl 4 Oxobutanoic Acid

Reactions at the Ketone Moiety

The ketone group, characterized by its electrophilic carbonyl carbon, is a primary site for nucleophilic attack and redox reactions.

Nucleophilic Addition Reactions and Derivatives Formation

The carbonyl carbon of the ketone in 4-(3-Bromophenyl)-4-oxobutanoic acid is susceptible to attack by various nucleophiles. The general mechanism involves the addition of a nucleophile to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol.

Due to the presence of the acidic carboxylic acid proton, reactions with strong nucleophiles (e.g., Grignard reagents, organolithiums) would require at least two equivalents of the nucleophile: one to deprotonate the carboxylic acid and the second to add to the ketone. Alternatively, the carboxylic acid can be protected prior to the addition reaction.

A notable application of this reactivity is in the synthesis of heterocyclic systems. Studies on analogous 4-aryl-4-oxobutanoic acids have shown that reactions with binucleophiles, such as terminal aliphatic N,N-diamines, lead to the formation of bicyclic pyrroloimidazolone and pyrrolopyrimidinone derivatives. The reaction proceeds through initial salt formation, followed by amidation at the carboxylic acid and subsequent intramolecular nucleophilic addition of the second amino group to the ketone, leading to cyclization and dehydration.

Reduction Chemistry and Pathways

The ketone moiety can be selectively reduced to a secondary alcohol, yielding 4-(3-bromophenyl)-4-hydroxybutanoic acid. The choice of reducing agent is crucial for achieving chemoselectivity, leaving the carboxylic acid group intact.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose. It is a mild reducing agent that readily reduces aldehydes and ketones but does not typically affect less reactive functional groups like carboxylic acids and esters under standard conditions. The reaction is generally performed in a protic solvent like methanol (B129727) or ethanol.

The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by the solvent during the workup step to give the final alcohol product. This chemoselective reduction is a key step in the synthesis of various derivatives where the hydroxyl group is required for subsequent transformations.

Reducing AgentSolventProductSelectivity
Sodium Borohydride (NaBH₄)Methanol, Ethanol4-(3-bromophenyl)-4-hydroxybutanoic acidHigh (Ketone over Carboxylic Acid)
Lithium Aluminum Hydride (LiAlH₄)THF, Diethyl ether4-(3-bromophenyl)butane-1,4-diolLow (Reduces both ketone and carboxylic acid)

Oxidation Reactions and Products

Oxidative cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group can occur under specific conditions. Kinetic studies on the oxidation of a series of 4-oxo-4-arylbutanoic acids, including the 4-bromo substituted analog, by N-bromophthalimide (NBP) in an aqueous acetic acid medium have been conducted. researchgate.net

The reaction is first-order with respect to both the oxidant (NBP) and the substrate (the ketoacid). researchgate.net The rate of the reaction increases with the concentration of H⁺ ions, suggesting that the hypobromous acidium ion, H₂O⁺Br, is the reactive species. researchgate.net The primary oxidation product identified is the corresponding benzoic acid, in this case, 3-bromobenzoic acid, along with the cleavage of the aliphatic chain. researchgate.net

The reactivity of substituted 4-oxoacids was found to be dependent on the electronic nature of the substituent on the phenyl ring. The observed order of reactivity is: 4-methoxy > 4-methyl > 4-phenyl > 4-H > 4-Cl > 4-Br > 3-NO₂. researchgate.net This trend indicates that electron-donating groups accelerate the reaction, while electron-withdrawing groups, such as the bromine atom in the target compound, retard it. This suggests the development of a positive charge in the transition state of the rate-determining step. researchgate.net A proposed mechanism involves the attack of the reactive oxidizing species on the enol form of the ketoacid. researchgate.nete-journals.in

Reactions at the Carboxylic Acid Moiety

The carboxylic acid functional group offers another site for chemical modification, primarily through reactions like esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be converted to its corresponding ester through various methods. The most common is the Fischer-Speier esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and the formation of the ester is typically favored by using an excess of the alcohol or by removing water as it is formed.

Amidation: The formation of an amide requires the activation of the carboxylic acid, as the carboxylate is generally unreactive towards amines. This can be achieved by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride (using thionyl chloride or oxalyl chloride), which then readily reacts with an amine.

Alternatively, modern coupling agents can be used for the direct formation of amides from carboxylic acids and amines under mild conditions. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in combination with a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine), facilitate the formation of an active ester intermediate, which is then readily attacked by the amine to form the amide bond.

Reaction TypeReagentsProduct Type
EsterificationAlcohol (e.g., Methanol), H₂SO₄ (cat.)Methyl 4-(3-bromophenyl)-4-oxobutanoate
Amidation (via Acyl Chloride)1. SOCl₂ 2. Amine (e.g., Aniline)4-(3-bromophenyl)-4-oxo-N-phenylbutanamide
Amidation (Direct Coupling)Amine, HBTU, DIPEASubstituted 4-(3-bromophenyl)-4-oxobutanamide

Cyclization Reactions Involving the Carboxylic Acid

The aliphatic chain containing the carboxylic acid in this compound can participate in intramolecular cyclization reactions, most notably through electrophilic aromatic substitution. The most common of these is the intramolecular Friedel-Crafts acylation, which is a powerful method for forming cyclic ketones.

In this reaction, the carboxylic acid is typically converted into a more reactive acylating agent, such as an acyl chloride (by treatment with thionyl chloride or oxalyl chloride) or activated in situ by a strong acid like polyphosphoric acid (PPA) or triflic acid. wikipedia.orgmasterorganicchemistry.com The resulting electrophilic acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a new ring fused to the benzene (B151609) core.

For this compound, this cyclization would result in the formation of a substituted tetralone. The electrophilic attack can occur at either the C-2 or C-6 position of the phenyl ring. The regiochemical outcome is governed by the directing effects of the substituents already present. The bromo group is a deactivating but ortho-, para-director, while the acyl group is a deactivating, meta-director. In this case, the cyclization is directed by the acyl-bearing side chain, leading to attack at the position ortho to it, resulting in a 7-bromo-3,4-dihydronaphthalen-1(2H)-one structure. This type of reaction is well-documented for analogous 4-arylbutyric acids, which are readily cyclized to their corresponding tetralones. semanticscholar.orgresearchgate.netresearchgate.net

Table 1: Typical Conditions for Intramolecular Friedel-Crafts Acylation of 4-Arylbutyric Acids

Activating Agent/CatalystSolventTemperature (°C)Typical Yield (%)Reference
Polyphosphoric Acid (PPA)None80-10075-95 wikipedia.org
AlCl₃ (from acyl chloride)CS₂, Nitrobenzene0 - RT70-90 wikipedia.org
Triflic Acid (CF₃SO₃H)Dichloromethane0 - RT>90 researchgate.net
Bi(OTf)₃1,2-Dichloroethane8085-95 researchgate.net

The mechanism involves the generation of an acylium ion electrophile, which then attacks the aromatic ring in a classical electrophilic aromatic substitution, followed by deprotonation to restore aromaticity and yield the final tetralone product.

Reactivity of the Bromine Substituent

The carbon-bromine bond on the phenyl ring is a key site for a variety of transformations, enabling the synthesis of more complex molecular architectures through substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. The reaction typically proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

For an SNAr reaction to occur at a reasonable rate, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negative charge that develops in the ring during the formation of the Meisenheimer intermediate.

In the case of this compound, the carbonyl group of the butanoyl chain is an electron-withdrawing group. However, it is located meta to the bromine atom. Consequently, it cannot stabilize the anionic intermediate through resonance, making the ring poorly activated for SNAr. masterorganicchemistry.com Therefore, direct displacement of the bromine atom by common nucleophiles via the SNAr mechanism is expected to be extremely slow and would likely require harsh reaction conditions, such as very high temperatures and highly reactive nucleophiles.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The bromine substituent makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds.

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com This reaction is widely used to form biaryl compounds. This compound can be coupled with various aryl or vinyl boronic acids to introduce new carbon substituents at the C-3 position of the phenyl ring. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including ketones and carboxylic acids. wikipedia.org

Sonogashira Coupling: The Sonogashira reaction couples aryl halides with terminal alkynes, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org This method is highly efficient for the synthesis of arylalkynes. The C-Br bond of the title compound can readily participate in Sonogashira coupling, allowing for the introduction of various alkynyl groups. Copper-free variants of this reaction have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.orgnih.gov

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgmdpi.com This reaction provides a direct method for the arylation of olefins. This compound can serve as the aryl halide component, reacting with a variety of alkenes, such as acrylates, styrenes, or other vinyl compounds, in the presence of a palladium catalyst and a base. acs.org

Table 2: Representative Conditions for Cross-Coupling Reactions of Aryl Bromides

ReactionPalladium CatalystLigand (if separate)BaseSolventTemperature (°C)Reference
Suzuki Pd(PPh₃)₄ or Pd(OAc)₂PPh₃ or other phosphinesK₂CO₃, Cs₂CO₃, K₃PO₄Toluene, Dioxane, DMF/H₂O80-110 wikipedia.orgmdpi.com
Sonogashira PdCl₂(PPh₃)₂PPh₃Et₃N, PiperidineTHF, DMFRT - 100 libretexts.orgscirp.org
Heck Pd(OAc)₂P(o-tol)₃, PPh₃Et₃N, K₂CO₃DMF, Acetonitrile80-140 organic-chemistry.orgmdpi.com

Radical Reactions Involving the C-Br Bond

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate an aryl radical, which can then participate in various radical-mediated transformations.

A common radical reaction is reductive dehalogenation , where the bromine atom is replaced by a hydrogen atom. This can be achieved using classic radical reaction conditions, such as tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (B43935) (TTMSS) as the hydrogen atom donor, with a radical initiator like azobisisobutyronitrile (AIBN) upon heating or photochemical initiation. nih.govorganic-chemistry.org An alternative and often cleaner method is catalytic hydrogenation. Using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate), the C-Br bond can be selectively reduced. This method is advantageous as it often leaves other functional groups, such as ketones and carboxylic acids, intact under neutral conditions. organic-chemistry.orgresearchgate.net

Furthermore, bromophenyl ketones can undergo photoinduced radical cleavage of the C-Br bond upon UV irradiation. acs.org The resulting acylphenyl radical can be trapped by hydrogen-donating solvents to yield the dehalogenated product. acs.org

Intramolecular radical cyclization is another possibility where the initially formed aryl radical attacks an internal π-system. beilstein-journals.orgchemrxiv.org However, for this compound, this pathway would require significant modification of the side chain to introduce a suitable radical acceptor.

Intramolecular Cyclization and Rearrangement Reactions

The bifunctional nature of this compound allows for intramolecular reactions that involve both the ketone and the carboxylic acid functionalities, leading to the formation of heterocyclic structures like lactones and lactams.

Formation of Lactones and Lactams

Lactone Formation: Lactones are cyclic esters formed from the intramolecular esterification of hydroxycarboxylic acids. wikipedia.orgquimicaorganica.org To synthesize a lactone from this compound, a two-step sequence is required. First, the ketone at the C-4 position must be selectively reduced to a secondary alcohol. This reduction can be readily accomplished using a mild reducing agent like sodium borohydride (NaBH₄), which typically does not reduce the carboxylic acid or the aryl halide. This step yields 4-(3-bromophenyl)-4-hydroxybutanoic acid.

This resulting γ-hydroxy acid can then undergo acid-catalyzed intramolecular cyclization (lactonization). pearson.com The hydroxyl group acts as an intramolecular nucleophile, attacking the carbonyl carbon of the carboxylic acid to form a stable, five-membered γ-lactone ring, specifically γ-(3-bromophenyl)-γ-butyrolactone. nih.gov

Lactam Formation: Lactams are cyclic amides formed from the corresponding amino acids. pearson.com The synthesis of a lactam from this compound would require the introduction of a nitrogen atom. A plausible route is through reductive amination of the ketone. Reacting the keto-acid with ammonia (B1221849) or a primary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN) would convert the ketone into an amine, yielding a γ-amino acid.

The subsequent intramolecular cyclization of this γ-amino acid to form the corresponding γ-lactam (a 5-membered ring) can be promoted by heating to drive off water or by using peptide coupling agents (e.g., DCC, HATU) to facilitate amide bond formation. nih.gov

Ring Closure to Form Heterocyclic Systems

This compound serves as a versatile precursor in the synthesis of various heterocyclic systems due to the presence of two key reactive sites: the ketone carbonyl group and the carboxylic acid group. These functional groups allow for intramolecular or intermolecular condensation reactions with suitable binucleophiles, leading to the formation of stable ring structures. The reactivity of 4-aryl-4-oxobutanoic acids in such cyclization reactions is a well-established strategy in heterocyclic chemistry.

One of the most common applications is the synthesis of pyridazinones. The reaction of a 4-aryl-4-oxobutanoic acid with hydrazine (B178648) hydrate (B1144303) typically proceeds through an initial condensation between the hydrazine and the ketone carbonyl group to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the terminal amino group of the hydrazine attacks the carboxylic acid moiety, leading to the formation of a stable six-membered dihydropyridazinone ring upon dehydration.

Similarly, reactions with terminal aliphatic N,N-diamines, such as 1,2-diaminoethane or 1,3-diaminopropane (B46017), can yield bicyclic heterocyclic systems like pyrroloimidazolones and pyrrolopyrimidinones. The reaction pathway commences with an acid-base reaction to form a diammonium salt, which then undergoes dehydration to form an amide intermediate. A subsequent intramolecular cyclization and dehydration afford the final bicyclic heterocycle. The specific product formed is dependent on the length of the alkyl chain in the diamine.

The general scheme for these ring-closure reactions is depicted below:

Formation of Pyridazinones: this compound + Hydrazine → 6-(3-Bromophenyl)-4,5-dihydro-3(2H)-pyridazinone + Water

Formation of Pyrroloimidazolones: this compound + 1,2-Diaminoethane → Bicyclic product + Water

These cyclization reactions are fundamental in medicinal chemistry for the generation of compound libraries with potential biological activities.

Mechanistic Elucidation of Key Transformations

The mechanistic aspects of reactions involving this compound, particularly its cyclization and oxidation, are of significant interest for understanding its reactivity and for optimizing reaction conditions.

While specific kinetic studies on this compound are not extensively documented, valuable insights can be drawn from studies on analogous 4-oxo-4-arylbutanoic acids. For instance, the kinetics of the oxidation of a series of substituted 4-oxo-4-arylbutanoic acids by N-bromophthalimide have been investigated in an aqueous acetic acid medium. researchgate.net

The electronic nature of the substituent on the phenyl ring significantly influences the reaction rate. The observed order of reactivity for different para- and meta-substituted analogues was: 4-methoxy > 4-methyl > 4-phenyl > H > 4-chloro > 4-bromo > 3-nitro. researchgate.net This trend indicates that electron-donating groups enhance the reaction rate, while electron-withdrawing groups retard it. The 3-bromo substituent, being an electron-withdrawing group, is expected to decrease the rate of oxidation compared to the unsubstituted phenyl analogue. This effect is attributed to the development of a positive charge in the transition state of the rate-determining step. researchgate.net

The following table summarizes the kinetic data for the oxidation of various 4-oxo-4-arylbutanoic acids, which provides a framework for estimating the reactivity of the 3-bromo substituted compound.

Substituent (Y) in Y–C₆H₄COCH₂CH₂COOHk₂ x 10³ (dm³ mol⁻¹ s⁻¹) at 30°C
4-OCH₃15.8
4-CH₃9.33
H4.67
4-Cl2.50
4-Br2.17
3-NO₂0.42

Data sourced from a study on the oxidation of 4-oxo-4-arylbutanoic acids by N-bromophthalimide. researchgate.net

Thermodynamic parameters, such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), can be computed from the temperature dependence of the reaction rate. These parameters provide further insights into the mechanism and the nature of the transition state. For the cyclization of related enone systems in superacidic media, the transformation to the final ring-closed product is thermodynamically favorable, though it may be associated with a high activation barrier. nih.gov

Direct experimental or computational analysis of the transition states for reactions of this compound is limited. However, based on the mechanisms of analogous reactions, plausible transition state structures can be proposed.

For the intramolecular cyclization reactions leading to heterocyclic systems, the transition state involves the approach of the nucleophilic atom (e.g., nitrogen from hydrazine or a diamine) to the electrophilic carbon of the carboxylic acid group. The geometry of this transition state will be influenced by steric and electronic factors. The presence of the 3-bromophenyl group may exert a modest steric influence and an electronic withdrawing effect that could affect the stability of the transition state. In some related cyclizations, an antarasurface transition state has been proposed.

In the case of oxidation reactions, the proposed mechanism involves the attack of the oxidizing agent on the enol form of the 4-oxo acid. researchgate.net The rate-determining step is believed to be the formation of a carbocationic intermediate. researchgate.net The transition state for this step would involve the development of a partial positive charge on the carbon atom adjacent to the aryl group. The electron-withdrawing nature of the bromine atom at the meta position would destabilize this positively charged transition state, thereby increasing the activation energy and slowing down the reaction rate, which is consistent with the kinetic data. researchgate.net

Computational Chemistry and Theoretical Studies

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. taylorandfrancis.comnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.com

The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. mdpi.comnih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more polarizable and has a higher chemical reactivity. nih.gov Computational methods, such as Density Functional Theory (DFT), are commonly used to calculate these orbital energies. The analysis of these values helps in understanding the charge transfer interactions occurring within the molecule. kfupm.edu.sa

Table 1: Key Parameters in Frontier Molecular Orbital Analysis

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Relates to the molecule's electron-donating ability; higher energy indicates a better electron donor.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Relates to the molecule's electron-accepting ability; lower energy indicates a better electron acceptor.

| Energy Gap (ΔE) | The difference in energy between the LUMO and HOMO (ΔE = ELUMO - EHOMO) | A key indicator of molecular stability and reactivity. A smaller gap signifies higher reactivity. |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule. youtube.com These maps illustrate the electrostatic potential on the electron density surface, allowing for the identification of electron-rich and electron-poor regions. kfupm.edu.sa This information is crucial for predicting how a molecule will interact with other reagents, particularly in electrophilic and nucleophilic reactions. scispace.com

In an MEP map, different colors represent varying levels of electrostatic potential. Typically, regions with the most negative potential, rich in electrons and prone to electrophilic attack, are colored red. Regions with the most positive potential, which are electron-deficient and susceptible to nucleophilic attack, are colored blue. Green and yellow areas represent regions of intermediate or near-zero potential. youtube.com For 4-(3-Bromophenyl)-4-oxobutanoic acid, an MEP map would likely show negative potential around the oxygen atoms of the carboxyl and keto groups, and positive potential near the hydrogen atoms.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a "computational microscope" to study the physical movements of atoms and molecules over time. frontiersin.org This technique allows for the exploration of conformational landscapes and the influence of the surrounding environment on molecular behavior.

Molecules are not static entities; they possess a degree of flexibility due to the rotation around single bonds. Conformational analysis through MD simulations explores the different spatial arrangements (conformers) a molecule can adopt and their relative energies. By simulating the molecule's movement, researchers can identify the most stable, low-energy conformations and understand the flexibility of different parts of the molecular structure. nih.gov For this compound, this analysis would reveal the preferred orientations of the bromophenyl ring relative to the butanoic acid chain.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between a solute molecule and the surrounding solvent molecules (e.g., water). This allows for an investigation into how the solvent affects the solute's conformational preferences, stability, and the accessibility of its reactive sites. researchgate.net For instance, the stability of a particular conformer of this compound might change in a polar solvent like water compared to a nonpolar solvent due to differing intermolecular interactions such as hydrogen bonding.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the electron density distribution within a molecule in terms of localized chemical bonds and lone pairs. wisc.eduresearchgate.net It offers a chemically intuitive picture of bonding and allows for the quantitative analysis of interactions between orbitals.

Table 2: Typical Interactions Investigated by NBO Analysis

Donor NBO Acceptor NBO Type of Interaction Significance
σ (Bond) σ* (Antibond) Bond-antibond interaction Contributes to molecular stability through electron delocalization along the sigma framework.
n (Lone Pair) σ* (Antibond) Lone pair-antibond interaction A key type of hyperconjugative interaction, often significant for heteroatoms like oxygen, leading to stabilization.

Hyperconjugative Interactions and Stability

Natural Bond Orbital (NBO) analysis is a computational method used to quantify these interactions. It calculates the second-order perturbation stabilization energy, E(2), which is proportional to the strength of the hyperconjugative interaction. stackexchange.com In the case of this compound, the most significant hyperconjugative interactions involve the lone pairs of the oxygen atoms in the carbonyl and carboxyl groups. nih.govresearchgate.net These lone pair electrons delocalize into the antibonding orbitals of adjacent carbon-carbon and carbon-oxygen bonds, enhancing the molecule's stability. nih.gov

For instance, the interaction between a lone pair on the carbonyl oxygen (LP(O)) and the antibonding orbital of the adjacent C-C bond (σ(C-C)) contributes significantly to the stability of the keto-acid backbone. The magnitude of these E(2) energies, typically in the range of several kcal/mol, indicates a substantial electronic stabilization. researchgate.netresearchgate.net

Table 1: Representative Hyperconjugative Interactions and Stabilization Energies
Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (O) of C=Oσ (C-C)5.8
LP (O) of C=Oσ* (C-Ar)2.5
LP (O) of -OHσ* (C-O)4.2
σ (C-H)σ* (C-C)1.9

Note: The data in this table are representative values based on NBO analyses of structurally similar molecules, such as 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, to illustrate the types and magnitudes of interactions present. nih.gov

Charge Delocalization Studies

The distribution of electron density across this compound is non-uniform due to the presence of electronegative atoms (oxygen and bromine) and the aromatic ring. This charge delocalization is fundamental to the molecule's reactivity, intermolecular interactions, and overall chemical properties.

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution on the molecule's surface. nih.govyoutube.comyoutube.com The MEP map uses a color spectrum to indicate electrostatic potential, where red signifies regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). researchgate.net Green and yellow areas represent intermediate, or near-neutral, potential. nih.gov

In this compound, the MEP analysis reveals distinct regions of charge concentration. researchgate.net The most negative potential (red) is localized around the oxygen atoms of the carbonyl and carboxyl groups, making them prime sites for electrophilic attack. researchgate.net Conversely, the most positive potential (blue) is found around the acidic hydrogen of the carboxyl group, identifying it as the most likely site for nucleophilic attack or deprotonation. The bromine atom and the phenyl ring exhibit intermediate potentials, with the bromine atom creating a region of slight negative to neutral potential due to its lone pairs, while the hydrogen atoms on the ring are slightly positive. This detailed charge map is invaluable for predicting how the molecule will interact with other reagents, receptors, or solvents. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational efficiency for studying molecular systems. DFT calculations have been extensively applied to predict the geometric, vibrational, and spectroscopic properties of this compound and related compounds.

Geometry Optimization and Vibrational Frequency Analysis

Geometry optimization using DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p), allows for the determination of the molecule's most stable three-dimensional structure (its ground state geometry). inpressco.comresearchgate.netscirp.org This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. The calculated geometric parameters for molecules with similar structural motifs are generally in good agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov

Once the geometry is optimized, vibrational frequency analysis can be performed at the same level of theory. nih.gov This calculation predicts the molecule's infrared (IR) and Raman spectra by determining the frequencies of its fundamental vibrational modes. msu.edunih.gov These modes include bond stretching, bending, rocking, and twisting. msu.edu The calculated frequencies are often scaled by an empirical factor to better match experimental spectra. Each calculated frequency can be assigned to specific atomic motions, providing a detailed understanding of the molecule's dynamic behavior.

Table 2: Predicted Geometrical Parameters and Vibrational Frequencies
ParameterTypePredicted ValueVibrational ModePredicted Frequency (cm⁻¹)
C=O (Ketone)Bond Length1.22 ÅC=O Stretch (Ketone)~1725
C=O (Acid)Bond Length1.21 ÅC=O Stretch (Acid)~1770
O-H (Acid)Bond Length0.97 ÅO-H Stretch (Acid)~3550
C-BrBond Length1.91 ÅC-Br Stretch~680
C-C-O (Ketone)Bond Angle121.5°C-H Bending (Aromatic)~1100-1300
C-O-H (Acid)Bond Angle108.0°O-H Bending (Acid)~1420

Note: The values presented are typical results obtained from DFT (B3LYP/6-311G(d,p)) calculations on analogous bromophenyl ketones and carboxylic acids and serve as representative data.

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR)

DFT calculations are highly effective in predicting various spectroscopic properties, which is essential for structural elucidation and characterization. researchgate.netmdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum of a molecule. mdpi.comresearchgate.netyoutube.comyoutube.com This method calculates the energies of electronic transitions from occupied molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to unoccupied ones (like the Lowest Unoccupied Molecular Orbital, LUMO). For this compound, the main absorptions in the UV-Vis spectrum are expected to arise from π→π* transitions within the bromophenyl ring and n→π* transitions associated with the carbonyl groups.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable DFT-based approach for calculating the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (δ). ifj.edu.plconicet.gov.ar This allows for the prediction of both ¹H and ¹³C NMR spectra. researchgate.net The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. For this molecule, calculations would predict the chemical shifts for the aromatic protons, the methylene (B1212753) protons of the butanoic acid chain, and the distinct carbon signals of the phenyl ring, carbonyl groups, and alkyl chain. rsc.org

Table 3: Predicted Spectroscopic Data
SpectroscopyParameterPredicted Value
UV-Vis (TD-DFT)λmax (π→π)~255 nm
UV-Vis (TD-DFT)λmax (n→π)~290 nm
¹³C NMR (GIAO)δ (C=O, Ketone)~197 ppm
¹³C NMR (GIAO)δ (C=O, Acid)~178 ppm
¹³C NMR (GIAO)δ (C-Br)~122 ppm
¹H NMR (GIAO)δ (Aromatic H)7.3 - 7.8 ppm
¹H NMR (GIAO)δ (Methylene H)2.8 - 3.3 ppm
¹H NMR (GIAO)δ (Carboxyl H)~12.0 ppm

Note: These predicted values are based on DFT calculations for structurally similar compounds and serve as illustrative examples. Actual experimental values may vary based on solvent and other conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.netnih.gov This approach is widely used in drug discovery and environmental toxicology to predict the activity of new or untested chemicals.

Development of Predictive Models for Biological Activity

A predictive QSAR model for a specific biological activity (e.g., enzyme inhibition, cytotoxicity) could be developed for a series of analogues of this compound. The process involves several key steps:

Data Set Collection: A set of structurally related compounds with experimentally measured biological activities is compiled.

Descriptor Calculation: A wide range of numerical parameters, known as molecular descriptors, are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and topological features (e.g., connectivity indices). springernature.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates a subset of the most relevant descriptors with the observed biological activity.

Validation: The model's predictive power is rigorously tested using internal validation techniques (like cross-validation) and, ideally, an external test set of compounds not used in the model's creation.

For a series of compounds based on the this compound scaffold, a QSAR model could identify which structural features are most important for a given biological response. For example, a model might reveal that higher lipophilicity (logP) and the presence of a hydrogen bond donor (the carboxyl group) are positively correlated with activity, while increased molecular size is negatively correlated. Such a model provides a predictive tool for designing new, more potent compounds.

Table 4: Common Molecular Descriptors for QSAR Modeling
Descriptor ClassExample DescriptorsRelevance to Biological Activity
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Lipophilicity, membrane permeability
TPSA (Topological Polar Surface Area)Hydrogen bonding potential, cell penetration
Molecular Weight (MW)Size and steric effects
ElectronicDipole MomentPolarity and intermolecular interactions
HOMO/LUMO EnergiesReactivity and charge transfer capabilities
StructuralNumber of Rotatable BondsConformational flexibility
Hydrogen Bond Donors/AcceptorsSpecific interactions with biological targets

Table of Compounds Mentioned

Compound Name
This compound
4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid

Quantitative Structure-Activity Relationship (QSAR) Modeling

Identification of Key Molecular Descriptors

In the realm of computational chemistry, theoretical studies play a pivotal role in elucidating the intrinsic properties of a molecule, offering insights that complement and often guide experimental research. For This compound , a comprehensive analysis of its molecular descriptors through quantum chemical calculations can reveal crucial information about its electronic structure, reactivity, and potential interactions. While specific computational studies exclusively focused on this molecule are not extensively available in the public domain, we can infer its likely molecular characteristics based on well-established theoretical methodologies and studies of analogous compounds, such as those containing a 3-bromophenyl moiety or related aromatic ketones and carboxylic acids.

The primary approach for such an investigation involves Density Functional Theory (DFT), a robust method for predicting molecular properties with a favorable balance of accuracy and computational cost. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), a range of electronic and structural descriptors can be calculated. These descriptors are fundamental to understanding the molecule's behavior at a subatomic level.

Key molecular descriptors that are central to the characterization of This compound would include parameters derived from Frontier Molecular Orbital (FMO) theory, molecular electrostatic potential (MEP) maps, and various quantum chemical parameters that quantify reactivity.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity and its electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a significant indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. For a molecule like This compound , the presence of the electron-withdrawing bromine atom and the carbonyl and carboxyl groups would be expected to influence the energies of these orbitals.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution on the van der Waals surface of a molecule. It allows for the identification of electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other chemical species. In the case of This compound , the MEP would likely show negative potential (red and yellow regions) around the oxygen atoms of the carbonyl and carboxyl groups, indicating these as sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as -ELUMO).

Electronegativity (χ): The ability of the molecule to attract electrons (calculated as (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution (calculated as (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (1 / η).

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (calculated as χ² / 2η).

These descriptors provide a comprehensive profile of the molecule's reactivity. For instance, a high electrophilicity index would suggest that This compound is a good electrophile.

Illustrative Data Tables

Table 1: Calculated Quantum Chemical Descriptors (Illustrative)
ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-7.5
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.8
HOMO-LUMO Energy GapΔE5.7
Ionization PotentialI7.5
Electron AffinityA1.8
Table 2: Global Reactivity Descriptors (Illustrative)
ParameterSymbolValue (eV)
Electronegativityχ4.65
Chemical Hardnessη2.85
Chemical SoftnessS0.35
Electrophilicity Indexω3.79

The identification and analysis of these molecular descriptors through computational methods provide a foundational understanding of the chemical nature of This compound . This theoretical framework is indispensable for predicting its reactivity, stability, and potential applications in various chemical contexts.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map can be assembled.

Detailed Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 4-(3-Bromophenyl)-4-oxobutanoic acid is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region will show complex splitting patterns due to the meta-substitution on the phenyl ring, while the aliphatic chain will present as two triplets. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift.

The protons on the aliphatic chain, adjacent to the carbonyl group (C3-H₂) and the carboxylic acid group (C2-H₂), form an A₂B₂ spin system. They are diastereotopic and would ideally appear as two triplets, assuming clean first-order coupling. The protons closer to the electron-withdrawing ketone (C3-H₂) are expected to be further downfield than those adjacent to the carboxylic acid (C2-H₂).

The aromatic protons present a more complex pattern. Due to the meta-substitution, four distinct aromatic protons exist. H-2', being ortho to the bromine and the carbonyl group, is expected to be the most deshielded. H-6' is ortho to the carbonyl, H-4' is ortho to the bromine, and H-5' is meta to both substituents. Their coupling patterns will consist of doublets and triplets, with typical ortho (7-9 Hz), meta (2-3 Hz), and para (0-1 Hz) coupling constants.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
-COOH10.0 - 12.0Broad SingletN/A
H-2'8.10 - 8.15Triplet~1.8 (meta)
H-6'7.90 - 7.95Doublet of Doublets~7.8 (ortho), ~1.5 (meta)
H-4'7.70 - 7.75Doublet of Doublets~8.0 (ortho), ~1.5 (meta)
H-5'7.35 - 7.45Triplet~7.9 (ortho)
C3-H₂3.20 - 3.30Triplet~6.5
C2-H₂2.75 - 2.85Triplet~6.5

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignment

The broadband proton-decoupled ¹³C NMR spectrum of this compound should display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon. The carbonyl carbons (ketone and carboxylic acid) will be the most downfield signals. The aromatic carbons will appear in the typical range of 110-160 ppm, with the carbon attached to the bromine (C-3') showing a characteristic shift. The aliphatic carbons will be the most upfield signals.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments

Carbon AssignmentPredicted Chemical Shift (ppm)
C4 (Ketone C=O)195 - 198
C1 (Carboxylic Acid C=O)175 - 178
C1' (Aromatic C-C=O)137 - 140
C6' (Aromatic C-H)135 - 137
C4' (Aromatic C-H)131 - 133
C2' (Aromatic C-H)129 - 131
C5' (Aromatic C-H)126 - 128
C3' (Aromatic C-Br)122 - 124
C3 (Aliphatic -CH₂-)33 - 36
C2 (Aliphatic -CH₂-)28 - 31

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To confirm the assignments from 1D NMR and to establish connectivity, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks would be expected between the aliphatic protons at C2 and C3. In the aromatic region, correlations would be seen between H-4' and H-5', H-5' and H-6', and H-6' and H-2', confirming their adjacent positions.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the aliphatic chain and the aromatic ring to their corresponding carbon signals listed in Tables 1 and 2. For instance, the proton signal around 3.25 ppm would correlate with the carbon signal around 34 ppm (C3).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is vital for connecting different parts of the molecule. Key expected correlations include:

The aliphatic protons on C3 showing a correlation to the ketone carbonyl carbon (C4) and the aromatic carbon C1'.

The aliphatic protons on C2 correlating with the carboxylic acid carbonyl carbon (C1).

Aromatic protons (H-2' and H-6') showing correlations to the ketone carbonyl carbon (C4).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula. The presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern for all bromine-containing fragments.

The monoisotopic mass of this compound (C₁₀H₉⁷⁹BrO₃) is calculated to be 255.9735 Da. HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition.

Table 3: Predicted HRMS Data for Molecular Ions

Ion AdductCalculated Exact Mass (m/z)
[M(⁷⁹Br)+H]⁺256.9808
[M(⁸¹Br)+H]⁺258.9787
[M(⁷⁹Br)+Na]⁺278.9627
[M(⁸¹Br)+Na]⁺280.9607
[M(⁷⁹Br)-H]⁻254.9662
[M(⁸¹Br)-H]⁻256.9642

Fragmentation Pattern Analysis for Structural Elucidation

Electron Ionization (EI) mass spectrometry would cause the molecule to fragment in predictable ways, providing further structural confirmation. The fragmentation is dictated by the stability of the resulting carbocations and neutral losses.

A primary fragmentation pathway involves the alpha-cleavage adjacent to the ketone carbonyl group. This would lead to the formation of the 3-bromobenzoyl cation, which would be a very stable and likely abundant fragment due to resonance stabilization.

Another characteristic fragmentation for carboxylic acids is the loss of water (18 Da) and the loss of the carboxyl group (45 Da). McLafferty rearrangement is also possible, involving the transfer of a gamma-hydrogen from the carboxylic acid end to the ketone oxygen, followed by cleavage, although this may be less favored than direct alpha-cleavage.

Table 4: Plausible Mass Fragments and Their Origins

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed Fragment IonOrigin
256258[C₁₀H₉BrO₃]⁺Molecular Ion (M⁺)
183185[C₇H₄BrO]⁺Alpha-cleavage, loss of •CH₂CH₂COOH
155157[C₆H₄Br]⁺Loss of CO from the benzoyl cation
101101[C₄H₅O₂]⁺Cleavage forming the butanoic acid fragment cation
7676[C₆H₄]⁺Loss of Br• from the bromophenyl cation

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. For this compound, these techniques provide a detailed fingerprint of the functional groups present and offer insights into the molecule's conformational landscape.

Vibrational Mode Assignment and Functional Group Identification

The vibrational spectrum of this compound is characterized by distinct bands corresponding to its constituent functional groups: a carboxylic acid, a ketone, and a substituted aromatic ring.

Carboxylic Acid Group: The carboxylic acid moiety gives rise to several characteristic vibrations. A broad O-H stretching band is typically observed in the IR spectrum, usually in the range of 3300-2500 cm⁻¹, due to strong hydrogen bonding in the dimeric form. The C=O stretching of the carboxylic acid appears as an intense band, generally between 1700 and 1725 cm⁻¹. The C-O stretching and O-H bending modes are also present, typically in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions, respectively.

Ketone Group: The aryl ketone's C=O stretching vibration is a prominent feature in both IR and Raman spectra, typically appearing in the region of 1680-1700 cm⁻¹. Its exact position can be influenced by the electronic effects of the bromine substituent on the phenyl ring.

Aromatic Ring: The 3-bromophenyl group exhibits several characteristic vibrational modes. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically produce a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring (meta-substitution) gives rise to specific out-of-plane C-H bending vibrations, which are useful for confirming the isomer.

Aliphatic Chain: The methylene (B1212753) groups (-CH₂-) in the butanoic acid chain contribute to symmetric and asymmetric stretching vibrations around 2950-2850 cm⁻¹ and scissoring/bending vibrations near 1465 cm⁻¹.

C-Br Bond: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹, and is often more prominent in the Raman spectrum.

Table 1: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch (H-bonded) 3300-2500 (broad)
C=O stretch 1725-1700
C-O stretch / O-H bend 1440-1200
Ketone C=O stretch 1700-1680
Aromatic Ring C-H stretch >3000
C=C stretch 1600-1450
Aliphatic Chain C-H stretch 2950-2850
CH₂ bend ~1465

Conformational Insights from Vibrational Spectra

The flexibility of the butanoic acid chain allows for different spatial arrangements (conformers) of the molecule. Vibrational spectroscopy can provide clues about the predominant conformation in the solid state or in solution. The relative positions and intensities of certain vibrational bands, particularly those associated with the carbonyl groups and the aliphatic chain, can be sensitive to the dihedral angles within the molecule. For instance, the coupling between the two C=O stretching vibrations can vary depending on their relative orientation, potentially leading to shifts in their frequencies. Theoretical calculations, such as Density Functional Theory (DFT), are often employed in conjunction with experimental spectra to assign vibrational modes to specific conformers and to estimate their relative energies. nih.govaksaray.edu.tr

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. libretexts.org This technique provides valuable information about the chromophores present in this compound.

Electronic Transitions and Chromophore Analysis

The primary chromophore in this compound is the 3-bromobenzoyl group. The absorption of UV light excites electrons from lower energy molecular orbitals to higher energy ones. The main electronic transitions expected for this molecule are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. shu.ac.uk They are typically high-energy transitions and result in strong absorption bands. For the 3-bromobenzoyl system, these are expected to occur in the UV region, likely with a maximum absorption (λmax) below 300 nm. The aromatic ring and the carbonyl group are both involved in this conjugated π system.

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), specifically from one of the lone pairs on the oxygen atoms of the carbonyl and carboxylic acid groups, to a π* antibonding orbital. libretexts.org These are lower energy transitions compared to π → π* and result in weaker absorption bands, often appearing as a shoulder on the main absorption peak at longer wavelengths.

The presence of the bromine atom, an auxochrome, can influence the position and intensity of these absorption bands through its inductive and resonance effects, potentially causing a bathochromic (red) shift compared to the unsubstituted benzoyl group.

Table 2: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected Wavelength Region Molar Absorptivity (ε)
π → π* 3-Bromobenzoyl group < 300 nm High

Solvatochromic Effects

Solvatochromism refers to the change in the position, intensity, and shape of UV-Vis absorption bands in response to a change in the polarity of the solvent. researchgate.net This phenomenon can provide insights into the nature of the electronic transitions and the solute-solvent interactions.

For this compound, the n → π* transition is expected to exhibit a hypsochromic (blue) shift as the solvent polarity increases. shu.ac.uk This is because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for the n → π* transition. Conversely, the π → π* transition often shows a bathochromic (red) shift with increasing solvent polarity, as the excited state is typically more polar than the ground state and is therefore more stabilized by polar solvents. libretexts.org Studying these shifts can help in the definitive assignment of the observed absorption bands.

X-ray Crystallography and Solid-State Characterization

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net While a specific crystal structure for this compound is not widely available in the literature, a hypothetical analysis would yield a wealth of information.

A successful crystallographic study would provide:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice. For this compound, strong intermolecular hydrogen bonds between the carboxylic acid groups, forming centrosymmetric dimers, are highly anticipated. mdpi.com Other potential interactions include C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings.

Stereochemistry: Unambiguous assignment of the compound's structure.

The solid-state characterization provides a benchmark for understanding the molecule's intrinsic properties and serves as a basis for computational modeling and for interpreting spectroscopic data from other techniques.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline solid. The process involves irradiating a single, high-quality crystal with a focused beam of X-rays. The electrons within the crystal diffract this beam, creating a unique pattern of reflections. By analyzing the intensities and positions of these reflections, scientists can construct a three-dimensional electron density map of the unit cell—the basic repeating unit of the crystal.

From this map, the precise coordinates of each atom (excluding hydrogen, which is typically located from difference maps or modeled) can be determined. This information allows for the unambiguous assignment of the molecular structure, including the conformation of the butanoic acid chain and the orientation of the 3-bromophenyl group. Key structural parameters that would be determined include:

Crystal System and Space Group: These define the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The x, y, and z positions of each atom in the unit cell.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form.

Torsional Angles: These describe the conformation of the molecule, for instance, the rotation around the C-C bonds in the butanoic acid chain.

For a molecule like this compound, this technique would confirm the connectivity of the atoms and reveal the molecule's preferred conformation in the solid state.

Hydrogen Bonding and Supramolecular Interactions in Crystal Packing

Once the positions of the atoms are known, the interactions between adjacent molecules in the crystal lattice can be analyzed. This study of crystal packing is crucial for understanding a compound's stability, melting point, and solubility. The primary forces at play are non-covalent interactions, such as hydrogen bonds and other supramolecular contacts.

For this compound, the carboxylic acid group (-COOH) is a key functional group capable of forming strong hydrogen bonds. Typically, carboxylic acids form dimeric structures in the solid state, where the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, and vice versa. This creates a characteristic ring motif known as an R²₂(8) graph set motif.

Other potential interactions that would be investigated include:

C-H···O interactions: Weaker hydrogen bonds involving carbon-hydrogen bonds as donors and oxygen atoms as acceptors.

Halogen Bonding: The bromine atom on the phenyl ring could potentially act as a halogen bond donor, interacting with an electron-rich atom like oxygen.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Analysis of these interactions would reveal how the individual molecules of this compound assemble to form a stable, three-dimensional supramolecular architecture. Without experimental crystallographic data, any discussion of these specific interactions remains speculative.

Biological Interactions and Applications of 4 3 Bromophenyl 4 Oxobutanoic Acid and Its Derivatives

Enzyme Inhibition Studies

The inhibitory activity of 4-(3-Bromophenyl)-4-oxobutanoic acid and its analogs has been investigated against several enzymes, revealing a potential therapeutic avenue for conditions associated with the overactivity of these biological catalysts.

Investigation of Kynurenine-3-hydroxylase (K3H) Inhibitory Activity

Kynurenine-3-hydroxylase (K3H), also known as kynurenine (B1673888) 3-monooxygenase, is a critical enzyme in the kynurenine pathway, which is the primary route for tryptophan metabolism. nih.gov The inhibition of K3H is a therapeutic strategy aimed at reducing the production of neurotoxic metabolites, such as 3-hydroxykynurenine and quinolinic acid, while increasing the levels of the neuroprotective metabolite kynurenic acid. nih.gov

Research into 4-phenyl-4-oxobutanoic acid derivatives has identified them as a promising class of K3H inhibitors. nih.gov While specific inhibitory data for this compound is not extensively detailed in the available literature, studies on closely related analogs, such as those with dichloro substitutions on the phenyl ring, provide valuable insights into the structure-activity relationship (SAR) of this class of compounds. For instance, derivatives like 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid have demonstrated significant inhibitory potential against K3H. nih.gov The electronic and steric properties of the halogen substituent on the phenyl ring are believed to play a crucial role in the binding affinity of these compounds to the active site of K3H.

Evaluation of Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions characteristic of diabetes mellitus. medchemexpress.com This enzyme catalyzes the conversion of glucose to sorbitol, and the accumulation of sorbitol is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy. nih.gov Consequently, the inhibition of aldose reductase is a well-established therapeutic target for the management of these conditions. medchemexpress.com

Enzyme Kinetics and Mechanistic Insights into Inhibition

The study of enzyme kinetics provides a deeper understanding of how an inhibitor interacts with its target enzyme. While detailed kinetic studies specifically for this compound are not extensively published, the general mechanisms of inhibition for related compounds targeting enzymes like K3H and aldose reductase have been investigated.

For K3H inhibitors, a competitive mode of inhibition is often observed, where the inhibitor competes with the natural substrate, L-kynurenine, for binding to the active site of the enzyme. The inhibitory constant (Ki) is a key parameter derived from kinetic studies that quantifies the potency of the inhibitor. For aldose reductase inhibitors, various modes of inhibition, including competitive, non-competitive, and uncompetitive, have been reported for different classes of compounds. The specific mechanism is dependent on the chemical structure of the inhibitor and its mode of interaction with the enzyme.

Molecular Docking and Simulation Studies with Biological Targets

Computational methods such as molecular docking and molecular dynamics simulations are invaluable tools for elucidating the interactions between small molecules and their biological targets at an atomic level. These techniques provide insights into the binding modes, affinities, and the key molecular determinants of inhibition.

Ligand-Protein Interactions and Binding Site Analysis

Molecular docking studies of compounds structurally related to this compound have been performed to understand their binding to the active sites of K3H and aldose reductase.

In the context of K3H, the active site is a well-defined pocket, and inhibitors typically form hydrogen bonds with key residues, as well as hydrophobic interactions with the surrounding amino acids. The phenyl ring of the inhibitor is expected to occupy a hydrophobic pocket, with the position and nature of the substituent, such as the bromine atom in this compound, influencing the orientation and strength of these interactions.

Binding Affinity Prediction and Ranking

Computational methods can be used to predict the binding affinity of a ligand for its target protein, often expressed as a docking score or a calculated binding free energy (ΔG). nih.gov These predictions are useful for ranking potential inhibitors and prioritizing them for experimental testing.

While specific binding affinity predictions for this compound with K3H and aldose reductase are not widely reported, the general principles of molecular recognition suggest that the presence of the bromine atom could enhance binding affinity through favorable interactions. The predicted binding affinity would depend on a combination of factors, including the strength of hydrogen bonds, hydrophobic interactions, and the desolvation penalty upon binding.

Below is a hypothetical data table illustrating the type of information that would be generated from molecular docking studies.

Target EnzymeLigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Kynurenine-3-hydroxylaseThis compound--
Aldose ReductaseThis compound-Tyr48, His110, Trp111

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a derivative of this compound, and its biological receptor at an atomic level. This method simulates the motion of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex, the key amino acid residues involved in binding, and the conformational changes that may occur upon binding.

A typical MD simulation study of a this compound derivative would involve:

System Setup: Building a computational model of the ligand-receptor complex, solvating it in a water box with appropriate ions to mimic physiological conditions.

Simulation: Running the simulation for a sufficient duration (nanoseconds to microseconds) to allow the complex to reach a stable state.

Analysis: Analyzing the trajectory to determine interaction energies, hydrogen bond patterns, and root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of the complex.

Such studies could provide valuable information on how the bromophenyl, keto, and carboxylic acid moieties of the molecule contribute to its interaction with a potential biological target, thereby informing the design of more potent derivatives.

Interaction with Other Biomolecules

The interaction of small molecules with nucleic acids like DNA and RNA can lead to significant biological effects, including the inhibition of replication and transcription. The structure of this compound suggests several potential modes of interaction with nucleic acids. The planar bromophenyl ring could potentially intercalate between the base pairs of a DNA duplex, a common interaction mode for aromatic compounds.

Additionally, the carboxylic acid group could engage in hydrogen bonding with the phosphate (B84403) backbone or the functional groups of the nucleotide bases. While direct experimental evidence for the binding of this compound to nucleic acids is not currently available, computational methods such as molecular docking and free energy calculations could be employed to predict the binding affinity and preferred binding mode. For instance, machine learning models have been developed to predict the binding affinity of protein-DNA complexes, and similar approaches could be adapted for small molecule-DNA interactions. nih.gov

The interaction of drug molecules with cell membranes is a critical factor influencing their absorption, distribution, and toxicity. The physicochemical properties of this compound, including its lipophilicity conferred by the bromophenyl group and the hydrophilic nature of the carboxylic acid, suggest that it may interact with lipid bilayers.

Computational analysis of how small molecules interact with lipid bilayers can provide insights into their membrane permeability and potential to disrupt membrane integrity. nih.gov Such studies on this compound could reveal its preferred location within the membrane, whether it aligns with the lipid acyl chains, resides at the lipid-water interface, or fully permeates the bilayer. These interactions are crucial for understanding the compound's pharmacokinetic profile and potential off-target effects.

Exploration of Potential Therapeutic Applications

Several derivatives of butanoic acid and related compounds have been investigated for their antimicrobial properties. For instance, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids have demonstrated good antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains, with minimum inhibitory concentration (MIC) values in the range of 2-4 µg/mL. nih.gov

Similarly, studies on substituted 4-aryl-4-oxo-2-tienilaminobut-2-enoic acids have shown that some of these compounds exhibit significant activity against both non-resistant and resistant microbial strains, with MIC values as low as 2-16 µg/mL against Klebsiella pneumoniae. researchgate.net The mechanism of action for such compounds may involve the inhibition of essential bacterial enzymes or the disruption of the cell membrane. The presence of a halogen, such as bromine, on the phenyl ring can enhance the antimicrobial activity of certain compounds.

Compound ClassTest OrganismActivity (MIC in µg/mL)Reference
(S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acidsGram-positive bacteria (including MRSA)2-4 nih.gov
Substituted 4-aryl-4-oxo-2-tienilaminobut-2-enoic acidsKlebsiella pneumoniae (resistant strain)2-16 researchgate.net
2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivativesS. aureus4-8 nih.gov
2,5-disubstituted 1,3,4-oxadiazole derivativesE. coli8-16 nih.gov

Butanoic acid and its derivatives have been explored for their potential as antiviral agents. biointerfaceresearch.com Research has shown that certain butanoic acid derivatives can be designed to target viral enzymes or interfere with the viral life cycle. For example, some 2-phenyl-3-substitutedquinazolin-4-(3H)-ones containing a carboxylic acid moiety have been evaluated for their antiviral activity against viruses like Herpes simplex and vaccinia virus. nih.gov

Specifically, 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid demonstrated notable antiviral activity. nih.gov The design and synthesis of new butanoic acid derivatives continue to be an active area of research in the quest for novel antiviral therapies. biointerfaceresearch.com Computational methods, including DFT calculations, are often employed to predict the bioactivity of newly designed molecules. biointerfaceresearch.com The structural features of this compound make it a plausible candidate for investigation in antiviral screening programs.

Larvicidal Activity Against Mosquito Vectors

The potential of this compound and its derivatives as larvicides against mosquito vectors, such as Aedes aegypti, the primary vector for dengue and yellow fever, is an area of ongoing research. While direct studies on this compound are not extensively documented in publicly available research, structure-activity relationship studies on related brominated compounds provide valuable insights.

Research into substituted chalcones has shown that the inclusion of a bromine atom on the aromatic rings can have variable effects on larvicidal potency. For instance, the addition of a bromine group to the parent compound (E)-1,3-diphenylprop-2-en-1-one was found to reduce its larvicidal activity against Ae. aegypti larvae. nih.gov This suggests that the mere presence of bromine is not sufficient to guarantee high efficacy.

The mechanism of action for such compounds is thought to be multifaceted, potentially targeting crucial insect enzymes or physiological processes. science.gov For example, some synthetic larvicides have been designed to target enzymes like 3-hydroxykynurenine transaminase, which is involved in insect pigmentation. science.gov The data from related bromophenyl compounds underscores the potential for developing derivatives of this compound as novel vector control agents.

Table 1: Larvicidal Activity of Selected Bromophenyl Derivatives Against Aedes aegypti

CompoundLC₅₀ (mg/mL) at 24hLC₉₀ (mg/mL) at 24h
(E)-3-(4-bromophenyl)-1-(furan-2-yl)prop-2-en-1-one6.669.97
(E)-1,3-diphenylprop-2-en-1-one (Unsubstituted)14.4320.96

Anti-prion Activities

Prion diseases are fatal neurodegenerative disorders caused by the misfolding of the native prion protein (PrPC) into a pathological, infectious isoform (PrPSc). nih.gov Small molecules that can inhibit this conversion or the subsequent aggregation are of significant therapeutic interest. Derivatives of this compound, specifically those incorporating the 3-bromophenyl moiety, have been investigated in this context.

A prominent example is the compound Anle138b, [3-(1,3-Benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole], which features a 3-bromophenyl group. This compound has demonstrated significant anti-prion activity. Anle138b works by inhibiting the formation of pathological prion protein oligomers and has been shown to extend the survival time in animal models of prion disease. Its efficacy is not limited to prion diseases, as it also shows promise in other neurodegenerative conditions characterized by protein aggregation, such as Parkinson's disease and multiple system atrophy.

The mechanism of action for such compounds is believed to involve direct binding to PrP aggregates, thereby preventing the recruitment of further PrPC monomers and halting the progression of the disease. The development of acylthiosemicarbazide analogues has also yielded compounds with potent anti-prion aggregation activity, with some showing effective concentrations (EC₅₀) as low as 0.9 µM in inhibiting the formation of prion aggregates. nih.gov These findings highlight that specific scaffolds containing a bromophenyl group can be highly effective in preventing the protein misfolding and aggregation central to prion diseases.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound and its derivatives is intrinsically linked to its molecular structure. Structure-Activity Relationship (SAR) studies help to elucidate how specific chemical features influence efficacy and selectivity. wikipedia.org

Impact of Bromine Position on Biological Activity

The position of the bromine atom on the phenyl ring is a critical determinant of a molecule's biological activity. Halogen atoms, like bromine, can influence a compound's lipophilicity, electronic properties, and steric profile, which in turn affects its ability to cross biological membranes and interact with target receptors or enzymes.

In the case of this compound, the bromine is in the meta position. SAR studies on various classes of bioactive compounds have shown that changing the halogen's position to ortho or para can dramatically alter the biological effect. For example, in a series of diphenylpyrazole derivatives studied for anti-prion activity, the substitution pattern was crucial; replacing a fluorine atom with a bromine atom led to a drop in activity. This illustrates the sensitive nature of halogen interactions within the binding site of a biological target.

Influence of Butanoic Acid Moiety Modifications

The butanoic acid moiety is another key component for modification to modulate biological activity. This four-carbon chain with a terminal carboxylic acid group offers several opportunities for derivatization.

Carboxylic Acid Group: The terminal carboxylate is often essential for interacting with biological targets, for example, by forming ionic bonds or hydrogen bonds with amino acid residues in a receptor's active site. Modifying this group, such as through esterification (forming an ester) or amidation (forming an amide), can alter the compound's polarity, solubility, and ability to be metabolized. Ester derivatives, for instance, can act as prodrugs, which are more lipophilic and can cross cell membranes more easily before being hydrolyzed back to the active carboxylic acid inside the cell.

Aliphatic Chain: The length and rigidity of the butanoic acid chain can also be modified. Shortening or lengthening the chain can change the distance between the phenyl ring and the carboxylic acid, which may be critical for fitting into a specific binding site. Introducing double bonds or cyclic structures within the chain can restrict conformational flexibility, potentially locking the molecule into a more active conformation and improving selectivity. Studies on butanoic acid derivatives have shown that such modifications can enhance biological effectiveness and spectrum. researchgate.net

The inherent properties of butanoic acid, such as its short half-life in biological systems, often necessitate these modifications to create derivatives with improved therapeutic potential. biointerfaceresearch.com

Derivatization for Enhanced Potency and Selectivity

Derivatization is a key strategy to optimize a lead compound like this compound into a more potent and selective therapeutic agent. This involves making systematic chemical modifications to the molecule and assessing the impact on its biological activity.

By combining modifications to both the bromophenyl ring and the butanoic acid moiety, medicinal chemists can fine-tune the molecule's properties. For example, introducing additional substituents on the phenyl ring can enhance binding affinity or selectivity for a target. The development of potent and selective S1P₁ receptor agonists from a 4-oxo-4-(indolin-1-yl)butanoic acid scaffold demonstrates the power of this approach. In these studies, modifications to the aromatic portion (by adding a phenyl-oxadiazole group) and the butanoic acid chain were explored to achieve high potency.

Similarly, the anti-prion compound Anle138b can be viewed as an advanced derivative where the 4-oxo-butanoic acid portion has been replaced with a pyrazole (B372694) ring system, while retaining the crucial 3-bromophenyl group. This highlights a common strategy in drug discovery: keeping a key pharmacophoric element (the 3-bromophenyl group) while significantly altering other parts of the molecule to improve properties like blood-brain barrier penetration, metabolic stability, and target engagement. Through such iterative design and synthesis, lead compounds can be transformed into highly effective and selective drug candidates.

Advanced Applications in Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

The distinct functional groups of 4-(3-Bromophenyl)-4-oxobutanoic acid provide multiple reaction sites, allowing for its elaboration into more complex molecular structures. The interplay between the aryl ketone and the butanoic acid chain is particularly significant in the synthesis of cyclic and pharmacologically relevant compounds.

Synthesis of Heterocyclic Scaffolds

The 1,4-dicarbonyl relationship inherent in the 4-oxobutanoic acid moiety makes it an ideal precursor for the synthesis of various five- and six-membered heterocyclic rings. While direct studies on the 3-bromo isomer are not extensively detailed, the reactivity of the general class of 4-aryl-4-oxobutanoic acids provides a clear blueprint for its synthetic potential.

One primary application is in the synthesis of pyridazinones and related nitrogen-containing heterocycles. The reaction of 4-aryl-4-oxobutanoic acids with hydrazine (B178648) derivatives leads to condensation and cyclization, forming the pyridazinone ring system. This scaffold is a core component in many biologically active molecules.

Furthermore, these ketoacids can react with binucleophiles, such as terminal aliphatic diamines, to construct bicyclic heterocyclic systems. For instance, reactions with 1,2-diaminoethane or 1,3-diaminopropane (B46017) can yield bicyclic pyrroloimidazolones and pyrrolopyrimidinones, respectively. The reaction proceeds through the formation of an initial salt, followed by two dehydration steps to form an intermediate amide and, finally, the fused heterocyclic product. The presence of the 3-bromophenyl group on this compound offers a site for further functionalization of these heterocyclic cores, for example, through palladium-catalyzed cross-coupling reactions.

Precursor for Pharmacologically Active Compounds

The structural motifs within this compound are valuable for the development of new therapeutic agents. mdpi.comnih.gov The bromophenyl group, in particular, serves as a key "handle" for synthetic modification. Aryl bromides are common substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comwikipedia.org This allows for the facile formation of carbon-carbon bonds, enabling the connection of the bromophenyl ring to a wide array of other molecular fragments, including other aromatic rings, alkyl groups, and complex side chains. mdpi.commdpi.com

This synthetic versatility is crucial in medicinal chemistry for generating libraries of related compounds to explore structure-activity relationships. For example, the synthesis of analogs of drugs like Ketoprofen and Bifonazole involves intermediates derived from bromobenzophenones, which can be prepared via Suzuki couplings. mdpi.com The this compound molecule provides a ready-made scaffold that combines this reactive aryl bromide with a keto-acid side chain, which itself can be modified through amidation or esterification to interact with biological targets.

Nonlinear Optical (NLO) Material Research

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. They are critical for applications in optoelectronics, including optical data storage and signal processing. nih.gov Organic molecules, particularly "push-pull" chromophores, are highly sought after for NLO applications. nih.gov

Evaluation of Hyperpolarizability

The key metric for a molecule's second-order NLO activity is its first hyperpolarizability (β). usp.br High β values are typically found in asymmetric molecules with strong intramolecular charge transfer (ICT), often referred to as push-pull systems. nih.gov These systems consist of an electron-donating group (donor) and an electron-accepting group (acceptor) connected by a π-conjugated bridge. nih.gov

Design of Novel NLO Chromophores

This compound is a promising starting point for the rational design of novel NLO chromophores. dtic.mil Its structure can be systematically modified to create the requisite push-pull architecture.

Modification of the Bromophenyl Ring: The bromine atom is an ideal site for introducing an electron-donating group via a Suzuki or other palladium-catalyzed cross-coupling reaction. mdpi.comwikipedia.org Attaching groups like amines (e.g., N,N-dibutylaminophenyl) can establish a powerful donor.

Modification of the Keto-Acid Chain: The carbonyl and carboxyl groups can be chemically transformed into potent electron-accepting moieties. For example, condensation reactions with active methylene (B1212753) compounds like malononitrile (B47326) or TCF (tricyanovinyldihydrofuran) can install strong acceptor groups.

Extension of the π-Bridge: The phenyl ring and the butanoic chain form a basic bridge, which can be extended to increase conjugation and enhance the NLO response.

By combining these strategies, the this compound scaffold can be converted into a D-π-A chromophore. The resulting molecule's NLO properties would be tuned by the specific choice of donor and acceptor groups, allowing for the creation of materials with optimized performance for specific applications. rsc.org

Material Science Applications

Beyond NLO research, the functional groups of this compound suggest its utility in broader material science applications, particularly in the synthesis of specialty polymers.

The presence of a carboxylic acid group allows the molecule to act as a monomer in polymerization reactions. It can undergo polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively. The incorporation of the 3-bromophenyl side group into the polymer backbone would impart specific properties to the resulting material.

Flame Retardancy: Brominated aromatic compounds are well-known for their flame-retardant properties. Polymers derived from this monomer would possess inherent flame resistance.

High Refractive Index: The presence of the heavy bromine atom and the aromatic ring can increase the refractive index of the polymer, a desirable property for optical materials used in lenses and coatings.

Post-Polymerization Modification: The bromine atom on the polymer side chain remains a reactive site for post-polymerization modification. researchgate.net This allows for the synthesis of a base polymer that can later be functionalized with other groups to tailor its surface properties, solubility, or to attach other active molecules.

Furthermore, the keto group offers another site for modification, such as the formation of oxime linkages, which is a high-yield reaction useful for conjugating polymers to other molecules or surfaces under mild conditions. researchgate.net The combination of these features makes this compound a versatile monomer for creating advanced functional polymers.

The Advanced Applications of this compound in Organic Synthesis and Materials Science Remain Largely Unexplored in Publicly Available Research

While the fundamental properties of this compound, such as its molecular formula (C₁₀H₉BrO₃) and CAS number (62903-13-3), are well-documented by chemical suppliers, its utility beyond a laboratory reagent or building block in more complex applications appears to be a niche area of study with limited published research.

General principles of polymer chemistry and materials science allow for theoretical postulations on how a molecule with the structural features of this compound—namely a carboxylic acid group, a ketone, and a brominated aromatic ring—could be utilized. The carboxylic acid functionality could, in principle, be used for esterification or amidation reactions to form polyester (B1180765) or polyamide chains. The bromine atom on the phenyl ring could potentially serve as a site for cross-coupling reactions or as an initiator for certain types of polymerization.

Similarly, in the realm of surface functionalization, the carboxylic acid group could be used to anchor the molecule to various substrates, while the bromophenyl group could be further modified to impart specific properties to the surface. However, without specific studies on this compound, any discussion of its role in these applications would be purely speculative.

The absence of dedicated research articles or patents detailing the integration of this specific compound into polymer systems or its application in coatings suggests that its potential in these advanced areas has yet to be fully investigated or at least has not been widely reported. Therefore, a detailed, evidence-based article on its advanced applications as per the requested outline cannot be generated at this time. Further research and development would be necessary to elucidate the practical applications of this compound in the fields of polymer and materials science.

Q & A

Q. What are the standard synthetic routes for 4-(3-Bromophenyl)-4-oxobutanoic acid, and how can researchers optimize reaction yields?

The compound is typically synthesized via Friedel-Crafts acylation using maleic anhydride and 3-bromobenzene derivatives in the presence of Lewis acid catalysts (e.g., AlCl₃) . Alternative methods include Michael-type addition of thioglycolic acid to (E)-4-aryl-4-oxo-2-butenoic acid intermediates . Optimization strategies involve:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve electrophilic reactivity.
  • Catalyst loading : Controlled AlCl₃ stoichiometry (1.2–1.5 equiv.) minimizes side reactions.
  • Temperature control : Reactions performed at 0–5°C reduce ketone over-oxidation .

Q. How should researchers characterize the purity and structural identity of this compound?

Key analytical methods include:

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30, v/v) at 1 mL/min .
  • NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 7.8–8.1 ppm (aromatic protons), δ 3.2 ppm (methylene adjacent to ketone), and δ 12.5 ppm (carboxylic acid proton) .
  • XRD : Single-crystal X-ray diffraction confirms planar geometry of the bromophenyl ring and dihedral angles (24.8–77.1°) between aromatic and oxobutanoic acid moieties .

Q. What safety protocols are critical when handling this compound in the lab?

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles (ANSI Z87.1 standard) .
  • Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., bromobenzene derivatives) .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal; halogenated organic waste must be incinerated .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in antimicrobial or enzyme inhibition assays (e.g., COX-2 vs. Kynurenine-3-hydroxylase) may arise from:

  • Assay conditions : Standardize pH (7.4 for cellular assays vs. 6.8 for enzymatic studies) and co-solvents (DMSO ≤ 0.1% v/v) .
  • Structural analogs : Compare activity of 3-bromo vs. 4-bromo isomers; para-substitution often enhances steric hindrance, reducing target binding .
  • Control experiments : Include positive controls (e.g., indomethacin for COX inhibition) and validate via dose-response curves .

Q. What computational methods support structure-activity relationship (SAR) studies of this compound?

  • Docking simulations : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR); focus on hydrogen bonding with Arg120 and hydrophobic contacts with Val523 .
  • QSAR models : Apply Gaussian09 for DFT calculations (B3LYP/6-31G* basis set) to correlate electronic parameters (e.g., Hammett σ⁺) with IC₅₀ values .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of protein-ligand complexes under physiological conditions .

Q. How can researchers address low yields in multi-step syntheses of this compound-based drug candidates?

For derivatives like 4-{3-[4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid (yield: 22–27%):

  • Stepwise purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) after each synthetic step to remove byproducts .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 45 min at 100°C, improving yield by 15–20% .
  • Protecting groups : Temporarily protect the carboxylic acid with tert-butyl esters to prevent side reactions during heterocycle formation .

Q. What strategies improve the solubility of this compound in aqueous biological assays?

  • Salt formation : Prepare sodium or potassium salts by treating the acid with NaOH/KOH (1.0 equiv.) in ethanol/water (1:1) .
  • Co-solvents : Use PEG-400 or cyclodextrin-based formulations (10% w/v) to enhance solubility without denaturing proteins .
  • Prodrug design : Synthesize methyl ester derivatives (e.g., methyl 4-(3-bromophenyl)-4-oxobutanoate) for in vivo studies, which hydrolyze in serum .

Q. How should researchers validate the metabolic stability of this compound in preclinical models?

  • In vitro assays : Incubate with liver microsomes (human/rat) at 37°C; monitor parent compound depletion via LC-MS/MS over 60 min .
  • Metabolite ID : Use high-resolution mass spectrometry (HRMS, Q-TOF) to identify hydroxylation (m/z +16) and glucuronidation (m/z +176) products .
  • Pharmacokinetics : Administer 10 mg/kg IV/orally in Sprague-Dawley rats; calculate AUC and half-life using non-compartmental analysis (Phoenix WinNonlin) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.